Cas no 2227803-02-1 ((2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol)

(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol is a chiral thiazole derivative with a hydroxyl functional group, offering versatility in synthetic and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral intermediate development. The 2-methyl-1,3-thiazole moiety enhances its potential as a building block for bioactive compounds, particularly in medicinal chemistry. The compound’s balanced lipophilicity and polarity contribute to favorable solubility and reactivity profiles. Its structural features enable precise modifications, supporting research in drug discovery and fine chemical synthesis. Suitable for controlled reactions, it provides a reliable scaffold for developing thiazole-containing molecules with tailored properties.
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol structure
2227803-02-1 structure
Product name:(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
CAS No:2227803-02-1
MF:C8H13NOS
MW:171.259920835495
CID:6206889
PubChem ID:165655336

(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
    • EN300-1777377
    • 2227803-02-1
    • Inchi: 1S/C8H13NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5-6,10H,3-4H2,1-2H3/t6-/m0/s1
    • InChI Key: FXRNAGNOINETTA-LURJTMIESA-N
    • SMILES: S1C(C)=NC(=C1)CC[C@H](C)O

Computed Properties

  • Exact Mass: 171.07178521g/mol
  • Monoisotopic Mass: 171.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 61.4Ų

(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1777377-1.0g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
1g
$1844.0 2023-06-02
Enamine
EN300-1777377-5g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
5g
$5345.0 2023-09-20
Enamine
EN300-1777377-0.5g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
0.5g
$1770.0 2023-09-20
Enamine
EN300-1777377-10.0g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
10g
$7927.0 2023-06-02
Enamine
EN300-1777377-2.5g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
2.5g
$3611.0 2023-09-20
Enamine
EN300-1777377-0.05g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
0.05g
$1549.0 2023-09-20
Enamine
EN300-1777377-0.1g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
0.1g
$1623.0 2023-09-20
Enamine
EN300-1777377-0.25g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
0.25g
$1696.0 2023-09-20
Enamine
EN300-1777377-5.0g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
5g
$5345.0 2023-06-02
Enamine
EN300-1777377-10g
(2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol
2227803-02-1
10g
$7927.0 2023-09-20

Additional information on (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol

Recent Advances in the Study of (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol (CAS: 2227803-02-1)

The compound (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol (CAS: 2227803-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral thiazole derivative has been identified as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. Recent studies have explored its role as a precursor in the development of novel small-molecule inhibitors and modulators, highlighting its versatility in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol could be efficiently converted into analogs with enhanced binding affinity for GABAA receptors, suggesting potential applications in the treatment of anxiety disorders and epilepsy. The study also reported improved metabolic stability compared to earlier-generation compounds, addressing a key challenge in CNS drug development.

In parallel research, scientists have explored the compound's anti-inflammatory properties. A recent preprint on bioRxiv (2024) described how structural modifications of (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol yielded derivatives with potent inhibitory effects on NLRP3 inflammasome activation. These findings open new avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. The study employed molecular docking simulations to elucidate the compound's interaction with key inflammatory pathway proteins.

The synthetic accessibility of (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development detailed an improved asymmetric synthesis route with 92% enantiomeric excess and 85% overall yield, representing a significant advancement in scalable production. This development is particularly important as demand for the compound increases in both academic and industrial research settings.

Looking forward, several pharmaceutical companies have included (2S)-4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol in their preclinical pipelines. Its unique structural features - combining a chiral alcohol with a thiazole heterocycle - provide multiple points for structural diversification, making it a valuable scaffold for medicinal chemistry programs. Current research efforts are focusing on optimizing its pharmacokinetic properties while maintaining its favorable safety profile observed in preliminary toxicity studies.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.